molecular formula C15H16N2OS B2931811 3-(3-methylthiophen-2-yl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one CAS No. 2320506-71-4

3-(3-methylthiophen-2-yl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one

Cat. No. B2931811
CAS RN: 2320506-71-4
M. Wt: 272.37
InChI Key: JDLOIKDWEQQSOP-UHFFFAOYSA-N
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Description

3-(3-methylthiophen-2-yl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Electrophilic and Nucleophilic Applications

Research on alpha-nitro ketones, closely related in functionality to the compound , shows their dual role as electrophiles and nucleophiles in synthesizing heterocyclic compounds. These methods have been employed to study interactions with nicotinic acetylcholine receptors, highlighting the compound's potential in probing biological targets (Zhang, Tomizawa, & Casida, 2004).

Electronic and Ionic Conductivity

The copolymerization of 3-methylthiophene derivatives has been explored to create electronically conducting ionomer films. These materials exhibit significant electronic and ionic conductivities, indicating potential applications in electronic devices and energy storage technologies (Qi & Pickup, 1993).

Synthetic Methodologies

Studies on synthesizing 3-methylthio-substituted furans, pyrroles, thiophenes, and related derivatives have expanded the toolkit for creating heterocyclic compounds. Such methodologies are vital for developing new pharmaceuticals, agrochemicals, and dyes (Yin et al., 2008).

Electropolymerization in Supercapacitors

The electropolymerization of poly(3-methylthiophene) in ionic liquids, relevant to the thiophene structure present in the compound, showcases applications in developing hybrid supercapacitors. This research demonstrates the potential of such compounds in energy storage systems (Biso et al., 2008).

properties

IUPAC Name

1-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)-3-(3-methylthiophen-2-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS/c1-11-6-8-19-14(11)4-5-15(18)17-9-12-3-2-7-16-13(12)10-17/h2-3,6-8H,4-5,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDLOIKDWEQQSOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CCC(=O)N2CC3=C(C2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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